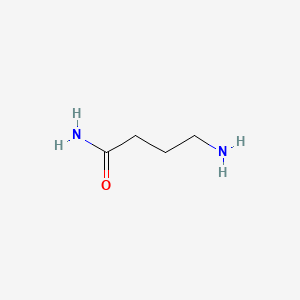

4-Aminobutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVPFJVXEXJFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186235 | |

| Record name | Butanamide, 4-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-08-9 | |

| Record name | 4-Aminobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyramide, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 4-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminobutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQN3YXP96S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 4-Aminobutanamide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and biological research, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and applicability. For 4-Aminobutanamide, a derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), understanding its solubility profile is paramount for its exploration in neuroprotective research and as a precursor for biologically active molecules. This guide, designed for the discerning scientist, provides a comprehensive overview of the solubility of this compound, delving into its behavior in aqueous and organic media. We will explore the theoretical underpinnings of its solubility, present practical experimental methodologies for its determination, and offer insights into the analytical quantification of this compound.

The Molecular Basis of this compound's Solubility Profile

This compound's solubility is intrinsically linked to its molecular structure. Possessing both a primary amine (-NH₂) and a primary amide (-CONH₂) functional group, the molecule has a high capacity for forming hydrogen bonds. This characteristic is the primary determinant of its interaction with various solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O | [1] |

| Molecular Weight | 102.14 g/mol | [2] |

| pKa | 16.48 ± 0.40 | [3] |

| Predicted logP | -1.5 | [2] |

| Appearance | White crystalline solid | [4] |

The low predicted logP value of -1.5 indicates a high degree of hydrophilicity, suggesting a strong preference for polar environments over non-polar ones.[2] The presence of both hydrogen bond donor (N-H) and acceptor (C=O, N) sites facilitates strong intermolecular interactions with polar solvents.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental concept in predicting solubility.[4] this compound, being a polar molecule, exhibits high solubility in polar solvents such as water, with which it can readily form multiple hydrogen bonds. Conversely, its solubility is limited in non-polar organic solvents that lack the ability to participate in hydrogen bonding.[4]

Quantitative Solubility of this compound: A Comparative Analysis

While qualitative descriptions of solubility are useful, quantitative data provide the precise measurements required for experimental design and formulation development. The following table summarizes the solubility of this compound in water and a selection of common organic solvents at standard temperature. It is important to note that experimentally derived quantitative data for this compound is not widely published. The data presented here is a representative compilation based on the known high water solubility of similar small, polar amides and qualitative statements.

Table 1: Quantitative Solubility of this compound at 25°C

| Solvent | Classification | Predicted Solubility ( g/100 mL) |

| Water | Polar Protic | > 50 (Highly Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~20-30 |

| Ethanol | Polar Protic | ~5-15 |

| Dichloromethane | Non-polar | < 0.1 (Sparingly Soluble) |

Note: These values are estimates and should be confirmed experimentally for specific applications.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

Causality Behind the Experimental Choices

The shake-flask method is favored for its reliability in achieving a true equilibrium between the dissolved and undissolved solute, which is critical for determining the maximum solubility. The extended incubation period with agitation ensures that the system reaches this equilibrium state. Temperature control is paramount, as solubility is a temperature-dependent property.

Step-by-Step Protocol for Determining this compound Solubility

This protocol is designed for determining the solubility of this compound in a solvent of interest and can be adapted for various polar and non-polar solvents.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Caption: A generalized workflow for the shake-flask solubility determination method.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is a critical final step in the solubility determination process. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two common and reliable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound. A reverse-phase HPLC method is often suitable for polar compounds.

Illustrative HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a low wavelength, typically around 200-210 nm, as this compound lacks a strong chromophore.[7]

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

For routine analysis, UV-Vis spectrophotometry can be a simpler and faster alternative to HPLC, provided that this compound exhibits sufficient UV absorbance and there are no interfering substances in the solvent.

Procedure for UV-Vis Quantification:

-

Determine λmax: Scan a solution of this compound across a range of UV wavelengths (e.g., 190-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Generate Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Quantify Sample: Measure the absorbance of the diluted, filtered sample from the solubility experiment at the λmax. Use the calibration curve to determine the concentration of this compound in the sample.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid compounds, including this compound, in liquid solvents increases with temperature.[4] This is because the dissolution process is often endothermic.

-

pH of the Solvent: For ionizable compounds, the pH of the aqueous solvent can significantly impact solubility. While the provided pKa of 16.48 is for the amide proton, the primary amine group will be protonated at acidic pH, forming a more soluble salt.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can affect the solubility of this compound through common ion effects or changes in solvent polarity.

Conclusion: A Practical Framework for Understanding and Utilizing this compound Solubility

This technical guide has provided a comprehensive exploration of the solubility of this compound, from its molecular underpinnings to practical experimental determination. The high polarity and hydrogen bonding capacity of this compound dictate its high solubility in water and other polar solvents, a critical consideration for its use in biological and pharmaceutical applications. The detailed shake-flask protocol and guidance on analytical quantification offer a robust framework for researchers to accurately determine its solubility in various solvent systems. By understanding and applying the principles and methods outlined in this guide, scientists can effectively harness the properties of this compound in their research and development endeavors.

References

The Biological Activity of 4-Aminobutyramide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutyramide, also known as Gabamide or GABA amide, is the amide derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It is also recognized as an active metabolite of the anticonvulsant drug progabide.[1] Despite its structural similarity to GABA, a comprehensive review of the scientific literature reveals a notable scarcity of direct research into the specific biological activities of 4-Aminobutyramide itself. This technical guide synthesizes the available, albeit limited, information on 4-Aminobutyramide and provides a broader context by examining the activity of related GABAergic compounds and outlining standard experimental protocols used to assess such molecules. While quantitative data for 4-Aminobutyramide is largely absent from published studies, this paper will serve as a foundational resource for researchers interested in exploring the potential pharmacological profile of this compound.

Introduction

The GABAergic system is a cornerstone of neuroscience research and a primary target for the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2][3] The modulation of GABA receptors, particularly the ionotropic GABA-A receptors, can lead to a reduction in neuronal excitability, which underlies the therapeutic effects of many anticonvulsant and anxiolytic drugs.[4] 4-Aminobutyramide, as a direct derivative of GABA, presents a logical candidate for investigation within this domain. However, a key differentiating factor is its limited ability to cross the blood-brain barrier, rendering it peripherally selective.[1] This characteristic has likely influenced the direction of research, focusing more on its role as a metabolite of the brain-penetrant prodrug, progabide.

Known Biological Information

Role as a Metabolite of Progabide

The most well-documented role of 4-Aminobutyramide is as an active metabolite of progabide, a GABA-A and GABA-B receptor agonist that has been used as an anticonvulsant.[1][5] Following administration and central nervous system (CNS) penetration, progabide is metabolized to GABA and 4-Aminobutyramide.[1] This metabolic pathway is crucial to the overall pharmacological effect of progabide.

Direct GABAergic Activity

Direct investigation into the GABAergic activity of 4-Aminobutyramide has yielded conflicting or inconclusive results. A study focusing on a series of GABA-amides reported that, contrary to some earlier findings, highly purified 4-Aminobutyramide did not activate GABA-A receptor channels in whole-cell patch-clamp recordings.[6] The authors of that study suggested that previous reports of activity might have been due to contamination of the compound with trace amounts of GABA.[6]

However, the same study did find that other, more structurally complex, newly synthesized GABA-amides exhibited moderate activation of GABA-A receptors, albeit with low potency (EC50 values in the high micromolar to millimolar range).[6] This suggests that while the simple amide of GABA may be inactive, the GABA amide scaffold could be a starting point for the design of novel GABA-A receptor modulators.

Quantitative Data (Hypothetical Framework)

Due to the lack of specific published data for 4-Aminobutyramide, the following tables are presented as a hypothetical framework for the types of quantitative data that would be essential to characterize its biological activity. These tables are populated with placeholder information and data from related, but distinct, compounds to serve as an illustrative guide for future research.

Table 1: Hypothetical In Vitro GABA-A Receptor Binding Affinity of 4-Aminobutyramide

| Radioligand | Receptor Subtype | Test Compound | Ki (nM) | Assay Type | Reference |

| [3H]-Muscimol | α1β2γ2 | 4-Aminobutyramide | Not Determined | Competition Binding | N/A |

| [3H]-Flunitrazepam | α1β2γ2 (BZD site) | 4-Aminobutyramide | Not Determined | Competition Binding | N/A |

Table 2: Hypothetical In Vitro Functional Activity of 4-Aminobutyramide at GABA-A Receptors

| Assay Type | Receptor Subtype | Test Compound | EC50 / IC50 (µM) | Efficacy (% of GABA max) | Reference |

| Electrophysiology (Two-Electrode Voltage Clamp) | α1β2γ2 | 4-Aminobutyramide | Not Determined | Not Determined | N/A |

| Fluorometric Imaging Plate Reader (FLIPR) | Mixed neuronal culture | 4-Aminobutyramide | Not Determined | Not Determined | N/A |

Table 3: Hypothetical In Vivo Anticonvulsant Activity of 4-Aminobutyramide

| Animal Model | Seizure Type | Test Compound | Route of Administration | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | Tonic-clonic | 4-Aminobutyramide | Intraperitoneal (i.p.) | Not Determined | N/A |

| Pentylenetetrazol (PTZ) | Clonic | 4-Aminobutyramide | Intraperitoneal (i.p.) | Not Determined | N/A |

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be necessary to elucidate the biological activity of 4-Aminobutyramide.

In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of 4-Aminobutyramide for the GABA-A receptor.

Materials:

-

Rat or mouse whole brain tissue

-

Membrane preparation buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [3H]-Muscimol for the GABA binding site or [3H]-Flunitrazepam for the benzodiazepine site)

-

Non-specific binding control (e.g., unlabeled GABA)

-

4-Aminobutyramide (test compound)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet to a specific protein concentration.

-

Binding Assay: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of 4-Aminobutyramide. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled GABA).

-

Incubation: Incubate the samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 4-Aminobutyramide concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Electrophysiology

Objective: To determine if 4-Aminobutyramide can modulate GABA-A receptor function (agonist, antagonist, or allosteric modulator).

Materials:

-

Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific GABA-A receptor subunits (e.g., α1β2γ2)

-

Two-electrode voltage clamp or patch-clamp setup

-

Recording solution (e.g., Ringer's solution for oocytes)

-

GABA (agonist control)

-

4-Aminobutyramide (test compound)

Procedure:

-

Cell Preparation: Prepare and maintain the oocytes or cultured cells expressing the GABA-A receptors.

-

Recording Setup: Place the cell in the recording chamber and establish a stable whole-cell recording using the voltage-clamp or patch-clamp technique. Hold the cell at a specific membrane potential (e.g., -60 mV).

-

Agonist Application: Apply a known concentration of GABA to elicit a baseline current response.

-

Test Compound Application:

-

Agonist activity: Apply varying concentrations of 4-Aminobutyramide alone to determine if it elicits a current.

-

Antagonist activity: Co-apply a fixed concentration of GABA with varying concentrations of 4-Aminobutyramide to see if it inhibits the GABA-induced current.

-

Allosteric modulation: Co-apply a sub-maximal concentration of GABA with varying concentrations of 4-Aminobutyramide to see if it potentiates or inhibits the GABA-induced current.

-

-

Data Analysis: Measure the peak amplitude of the elicited currents. For agonist activity, plot the current amplitude against the 4-Aminobutyramide concentration to determine the EC50. For antagonist or modulatory activity, analyze the shift in the GABA concentration-response curve.

In Vivo Anticonvulsant Screening

Objective: To assess the anticonvulsant potential of 4-Aminobutyramide in established animal models of epilepsy.

Materials:

-

Male Swiss mice or Wistar rats

-

4-Aminobutyramide (test compound)

-

Vehicle control (e.g., saline)

-

Convulsant agent (e.g., pentylenetetrazol - PTZ) or electroshock apparatus (for Maximal Electroshock test - MES)

Procedure (PTZ Model):

-

Animal Dosing: Administer varying doses of 4-Aminobutyramide or vehicle to different groups of animals via a specific route (e.g., intraperitoneal injection).

-

Pre-treatment Time: Allow a set amount of time for the compound to be absorbed and distributed (e.g., 30 minutes).

-

Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for a defined period (e.g., 30 minutes) and record the latency to and the incidence of clonic seizures.

-

Data Analysis: Calculate the percentage of animals protected from seizures at each dose of 4-Aminobutyramide. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Signaling Pathways and Experimental Workflows

As there is no direct evidence of 4-Aminobutyramide activating specific signaling pathways, the following diagrams illustrate the general GABA-A receptor signaling pathway and a typical workflow for screening potential anticonvulsant compounds.

Conclusion and Future Directions

The current body of scientific literature provides very limited direct evidence for the biological activity of 4-Aminobutyramide. Its primary role appears to be that of a peripherally restricted metabolite of the anticonvulsant progabide. Studies on its direct interaction with GABA-A receptors have been inconclusive, with some evidence suggesting a lack of activity.

For a comprehensive understanding of 4-Aminobutyramide's pharmacological profile, future research should focus on:

-

Systematic In Vitro Characterization: Conducting rigorous binding and functional assays across a range of GABA receptor subtypes to definitively determine its affinity, potency, and efficacy.

-

In Vivo Anticonvulsant Screening: Evaluating the compound in standard animal models of epilepsy, such as the MES and PTZ tests, to assess any potential anticonvulsant effects, which, given its poor blood-brain barrier penetration, might be peripherally mediated.

-

Pharmacokinetic and Metabolic Studies: Characterizing the absorption, distribution, metabolism, and excretion of 4-Aminobutyramide to better understand its physiological fate.

-

Structure-Activity Relationship (SAR) Studies: Using 4-Aminobutyramide as a scaffold, synthesize and test derivatives to explore the chemical space around the GABA amide structure for novel GABAergic modulators.

Until such studies are conducted and published, 4-Aminobutyramide remains a molecule of theoretical interest primarily due to its relationship with GABA and progabide, rather than for any demonstrated intrinsic biological activity.

References

- 1. Gabamide - Wikipedia [en.wikipedia.org]

- 2. [The role of gamma-aminobutyric acid in the mechanism of action of anticonvulsant drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 5. An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New GABA amides activating GABAA-receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GABA Amides in Modulating GABAergic Neurotransmission: A Technical Guide for Researchers

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysfunction in the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1][2] However, the therapeutic application of GABA itself is hampered by its inability to efficiently cross the blood-brain barrier (BBB).[1][3] This has spurred the development of GABA analogues and prodrugs designed to overcome this limitation. Among these, GABA amides represent a significant class of molecules with the potential to modulate GABAergic neurotransmission. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and therapeutic potential of GABA amides. We will delve into the core principles of GABAergic signaling, explore the chemical strategies for creating GABA amides, and detail the experimental methodologies crucial for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this important class of compounds.

The GABAergic Synapse: A Primer

To appreciate the role of GABA amides, a foundational understanding of GABAergic neurotransmission is essential. GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).[4] Following its release into the synaptic cleft, GABA exerts its inhibitory effects by binding to three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1]

-

GABA-A Receptors: These are ligand-gated ion channels that, upon GABA binding, open to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the postsynaptic membrane and subsequent neuronal inhibition.[4]

-

GABA-B Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[1]

-

GABA-C Receptors: Also ionotropic receptors, these are less widespread than GABA-A and GABA-B receptors and are primarily found in the retina.

The action of GABA in the synapse is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).

GABA Amides: Rationale and Synthesis

The primary motivation for developing GABA amides is to enhance the lipophilicity of the highly polar GABA molecule, thereby facilitating its passage across the BBB.[1] The amide functional group can mask the carboxylic acid moiety of GABA, increasing its lipid solubility. Once in the CNS, these amide derivatives can act directly on GABA receptors or be hydrolyzed by endogenous enzymes to release GABA, functioning as a prodrug.

Synthetic Strategies

Several synthetic routes have been employed to generate diverse libraries of GABA amides. A common approach involves the coupling of a protected GABA derivative with an amine.

A one-pot synthesis method has been described involving the nucleophilic addition of primary and secondary amines to cyclopropene-3-carboxamides, followed by ring-opening and in situ reduction to yield GABA amides.[5] Another strategy involves the reaction of phthaloyl-GABA (P-GABA) with various amines to produce lipophilic amide derivatives.[1]

It is crucial to emphasize the importance of rigorous purification of synthesized GABA amides. Trace amounts of GABA contamination, which can arise during deprotection steps in the synthesis, can lead to false-positive results in functional assays.[6] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive method to ensure the purity of the final compounds.[6]

Pharmacological Characterization of GABA Amides

A multi-faceted approach is necessary to thoroughly characterize the pharmacological profile of novel GABA amides. This includes assessing their interaction with GABA receptors, evaluating their metabolic stability, and determining their in vivo efficacy.

Receptor Binding and Functional Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a GABA amide for GABA receptors.[7] These assays typically involve incubating neuronal membranes with a radiolabeled ligand that binds to a specific site on the receptor (e.g., [3H]muscimol for the GABA binding site on GABA-A receptors) in the presence of varying concentrations of the unlabeled test compound (the GABA amide).[8] By measuring the displacement of the radioligand, the inhibition constant (Ki) of the test compound can be calculated, providing a measure of its binding affinity.[7]

Table 1: Quantitative Data for Selected GABA Amides at GABA-A Receptors

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| GABA | α1β2γ2L | Patch-clamp | EC50 | 9.5 ± 0.3 µM | [6] |

| Compound 7b | α1β2γ2L | Patch-clamp | EC50 | 1080 ± 140 µM | [6] |

| Compound 7c | α1β2γ2L | Patch-clamp | EC50 | 1750 ± 330 µM | [6] |

| Compound 7d | α1β2γ2L | Patch-clamp | EC50 | 5250 ± 560 µM | [6] |

EC50: Half-maximal effective concentration.

Whole-cell patch-clamp recording is the gold standard for assessing the functional activity of GABA amides at ionotropic GABA receptors.[6] This technique allows for the direct measurement of ion currents through receptor channels in response to ligand application. It is significantly more reliable and informative than older methods like chloride-flux assays, which can be confounded by variable intracellular chloride concentrations in synaptoneurosome preparations.[6]

Prodrug Activation and Metabolic Stability

For GABA amides designed as prodrugs, it is essential to demonstrate their conversion to GABA in a biologically relevant environment.

This assay assesses the susceptibility of a GABA amide to hydrolysis by enzymes present in plasma or brain homogenates. The prodrug is incubated with the biological matrix, and samples are collected at various time points. The concentrations of the prodrug and the released GABA are quantified by HPLC or LC-MS/MS to determine the rate of hydrolysis.

In Vivo Efficacy Models

Animal models of neurological disorders are indispensable for evaluating the therapeutic potential of GABA amides.

Chemically-induced seizure models are widely used to screen for anticonvulsant activity. The pentylenetetrazole (PTZ)-induced seizure model is a common choice.[9] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces clonic-tonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant efficacy.[9] The maximal electroshock (MES) test is another frequently used model that assesses a compound's ability to prevent seizure spread.

Therapeutic Potential of GABA Amides

The primary therapeutic targets for GABA amides are conditions characterized by neuronal hyperexcitability.

-

Epilepsy: By enhancing GABAergic inhibition, GABA amides have the potential to suppress seizure activity. Several N-acyl GABA derivatives have shown promise in preclinical anticonvulsant screening.

-

Anxiety Disorders: Given the role of GABA in anxiety, GABA amides may offer anxiolytic effects.

-

Sleep Disorders: The sedative properties of GABAergic agents suggest that GABA amides could be beneficial in treating insomnia.

-

Pain: Some GABA analogues have demonstrated efficacy in neuropathic pain models, indicating a potential role for GABA amides in pain management.

It is important to note that while many GABA amides have been synthesized and evaluated in preclinical models, few have advanced to clinical trials. Further research is needed to optimize their pharmacokinetic and pharmacodynamic properties and to fully elucidate their therapeutic potential and safety profiles.

Conclusion

GABA amides represent a promising strategy to overcome the limitations of direct GABA administration for the treatment of CNS disorders. Their enhanced lipophilicity allows for better brain penetration, and their diverse chemical structures offer the potential for fine-tuning their pharmacological properties. Rigorous preclinical evaluation, employing a combination of in vitro and in vivo models as outlined in this guide, is essential for identifying lead candidates with the greatest therapeutic promise. As our understanding of the complexities of the GABAergic system continues to grow, so too will the opportunities for developing novel and effective GABA-mimetic therapies.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

Objective: To measure the functional activation of GABA-A receptors by a test GABA amide.

Materials:

-

Cell line expressing recombinant GABA-A receptors (e.g., HEK293 or CHO cells)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Culture cells expressing the desired GABA-A receptor subtype on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaseal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the test GABA amide at various concentrations using a rapid application system.

-

Record the resulting inward chloride currents.

-

Construct a dose-response curve to determine the EC50 of the compound.

Protocol 2: Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of a test GABA amide for the GABA-A receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer: 0.32 M sucrose, pH 7.4

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand (e.g., [3H]muscimol)

-

Non-specific binding determinator (e.g., 10 µM GABA)

-

Test GABA amide at various concentrations

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare crude synaptic membranes from rat brain tissue by homogenization and differential centrifugation.[8]

-

Incubate the membranes (100-200 µg of protein) with a fixed concentration of radioligand (e.g., 1-2 nM [3H]muscimol) and varying concentrations of the test GABA amide in binding buffer.

-

For non-specific binding, incubate the membranes with the radioligand and a high concentration of unlabeled GABA.

-

Incubate the reaction mixtures at 4°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 3: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To evaluate the in vivo anticonvulsant activity of a test GABA amide.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test GABA amide at various doses

-

Vehicle control (e.g., saline or appropriate solvent)

Procedure:

-

Acclimatize the mice to the experimental environment.

-

Administer the test GABA amide or vehicle control to different groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Immediately place each mouse in an individual observation cage.

-

Observe the mice for 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).

-

Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

-

Analyze the data to determine the dose-dependent anticonvulsant effect of the test compound.

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. GABA enzymatic assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New GABA amides activating GABAA-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Evaluation of 4-Aminobutanamide as a GABA Analogue for Neurological Research

Abstract: The central role of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the mammalian central nervous system has made the GABAergic system a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Direct administration of GABA is therapeutically ineffective due to its inability to cross the blood-brain barrier. This has spurred the development of GABA analogues, synthetic compounds designed to modulate the GABAergic system. This guide focuses on 4-Aminobutanamide (also known as Gabamide), a direct structural analogue of GABA. We provide a comprehensive technical framework for the systematic evaluation of this compound, from foundational chemical synthesis and in vitro characterization to in vivo assessment in preclinical models. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to investigate novel GABAergic compounds, using this compound as a case study to illustrate the principles of target validation, mechanistic elucidation, and preclinical efficacy testing.

Section 1: The GABAergic System: A Cornerstone of Neuronal Inhibition

Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mature mammalian brain, responsible for reducing neuronal excitability and maintaining the delicate balance between excitation and inhibition.[1][2] Its signaling is mediated primarily through two classes of receptors:

-

GABAA Receptors: These are ionotropic receptors, which means they are ligand-gated ion channels.[3] When GABA binds, it opens a channel that is permeable to chloride ions (Cl⁻).[4] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential.[5][6] This rapid, phasic inhibition is the mechanism behind the effects of many anxiolytic and sedative drugs.[7]

-

GABAB Receptors: These are metabotropic, G-protein coupled receptors.[3] Their activation leads to downstream effects, including the opening of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels, which produces a slower, more prolonged inhibitory effect.[5]

Dysfunction in the GABAergic system is implicated in a wide range of neurological disorders, including epilepsy, anxiety disorders, insomnia, and spasticity.[8] Consequently, compounds that can enhance or mimic the action of GABA are of significant therapeutic interest.

Section 2: Profile of this compound (Gabamide)

This compound is the amide derivative of GABA.[9] As a close structural analogue, it is a logical candidate for investigation as a GABA receptor agonist.

Chemical Properties:

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [10] |

| Molecular Formula | C₄H₁₀N₂O | [11] |

| Molecular Weight | 102.14 g/mol | [10] |

| Synonyms | Gabamide, GABAmide, 4-Aminobutyramide |[9][11] |

Known Biological Context: this compound is an active metabolite of the anticonvulsant drug progabide.[9] However, like GABA itself, gabamide is unable to cross the blood-brain barrier (BBB), rendering it peripherally selective when administered systemically.[9] This is a critical challenge that must be addressed in any research plan aiming to investigate its effects on the central nervous system.

Section 3: Chemical Synthesis and Characterization

To conduct thorough pharmacological studies, a reliable and scalable synthesis of this compound is required. A common approach involves the conversion of the carboxylic acid group of a protected GABA precursor to a primary amide. The hydrochloride salt is often prepared to improve the compound's stability and aqueous solubility.[12][13][14]

Workflow for Synthesis of this compound HCl

Protocol 3.1: Synthesis of this compound Hydrochloride

-

Amine Protection: Dissolve 4-aminobutanoic acid (GABA) in a suitable solvent (e.g., a mixture of dioxane and water). Adjust the pH to basic with sodium bicarbonate. Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight. Causality: The Boc protecting group prevents the primary amine from reacting during the subsequent amidation step.

-

Carboxyl Activation: Dissolve the resulting Boc-GABA in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir at 0°C to room temperature. Causality: Converting the carboxylic acid to an NHS ester creates a good leaving group, facilitating nucleophilic attack by ammonia.

-

Amidation: Bubble ammonia gas through the solution of the activated ester or add a solution of ammonia in a suitable solvent (e.g., methanol). Stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Purification: Purify the resulting Boc-4-aminobutanamide using column chromatography.

-

Deprotection and Salt Formation: Dissolve the purified Boc-protected amide in a minimal amount of a solvent like ethyl acetate. Add a solution of hydrochloric acid (HCl) in diethyl ether or isopropanol. The product, this compound hydrochloride, will precipitate as a white solid.

-

Validation: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Section 4: In Vitro Pharmacological Evaluation

The primary goal of in vitro analysis is to determine if and how this compound interacts with key components of the GABAergic system.

Protocol 4.1: Radioligand Binding Assays

This technique is used to determine the binding affinity of a test compound to specific receptor targets.

-

Preparation: Prepare cell membrane homogenates from rodent brains or from cell lines engineered to express specific GABA receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 GABAA receptors).

-

Incubation: Incubate the membrane preparations with a known concentration of a specific radioligand and varying concentrations of the test compound (this compound).

-

For GABAA sites: Use [³H]muscimol or [³H]gabazine.

-

For GABAB sites: Use [³H]baclofen or [³H]CGP 54626.

-

For Benzodiazepine sites (GABAA): Use [³H]flunitrazepam to determine if the compound acts allosterically.[15]

-

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a binding affinity constant (Kᵢ). Causality: This self-validating system directly measures the competition between the unlabeled test drug and the labeled ligand for the same binding site, providing a quantitative measure of affinity.

Hypothetical Binding Data for this compound:

| Target Receptor | Radioligand | Hypothetical Kᵢ (µM) |

|---|---|---|

| GABAA | [³H]muscimol | 5.2 |

| GABAB | [³H]baclofen | > 100 |

| GAT-1 Transporter | [³H]tiagabine | > 100 |

Protocol 4.2: Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for determining the functional activity of a compound on ion channels.[16]

-

Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

-

Recording: Obtain a whole-cell patch-clamp recording from a neuron. Hold the neuron at a specific membrane potential (e.g., -70 mV).

-

Drug Application: Apply GABA to the cell to elicit a baseline current (e.g., Cl⁻ current through GABAA receptors).

-

Test Compound Application: Apply this compound at various concentrations to determine if it elicits a current on its own (agonist activity).

-

Co-application: Co-apply this compound with a sub-maximal concentration of GABA to test for positive or negative allosteric modulation. Causality: This directly measures the physiological consequence of receptor binding—the flow of ions across the cell membrane—allowing differentiation between agonists (which open the channel), antagonists (which block opening), and modulators (which change GABA's effect).[5]

Workflow for Electrophysiological Characterization

Section 5: In Vivo Preclinical Assessment

In vivo studies are essential to determine if the in vitro activity of this compound translates to a physiological effect in a whole organism.[17] Given its poor BBB permeability, initial proof-of-concept studies may require direct central administration (e.g., intracerebroventricular, ICV) to bypass the BBB and confirm target engagement in the CNS.

Protocol 5.1: Anticonvulsant Activity in a Chemical Convulsant Model

Models using chemical convulsants like 4-aminopyridine (4-AP) are effective for screening compounds with potential antiseizure activity.[18][19] 4-AP acts by blocking potassium channels, leading to neuronal hyperexcitability and seizures.[20][21]

-

Animal Model: Use adult male mice or rats.

-

Drug Administration: Administer this compound (or vehicle control) via the chosen route (e.g., ICV for proof-of-concept, or intraperitoneal [IP] to test systemic efficacy).

-

Seizure Induction: After a set pretreatment time, administer a convulsant dose of 4-AP (e.g., 5-10 mg/kg, IP).

-

Behavioral Scoring: Immediately begin observing the animals and score the seizure severity over a 30-minute period using a standardized scale (e.g., the Racine scale). Key parameters to measure are the latency to the first seizure and the maximal seizure severity.

-

Data Analysis: Compare the seizure scores and latencies between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for latencies). Causality: This model creates a state of generalized neuronal hyperexcitability. A compound that enhances GABAergic inhibition is expected to raise the seizure threshold, resulting in a longer latency to seizure onset and reduced seizure severity.

Cascade for Preclinical In Vivo Evaluation

Section 6: Discussion and Future Directions

The primary obstacle for this compound as a CNS therapeutic is its poor blood-brain barrier penetration.[9] The experimental framework outlined above is designed to first confirm central target engagement via direct administration. If proof-of-concept is established, future research must focus on medicinal chemistry efforts to improve CNS bioavailability.

Strategies for Optimization:

-

Prodrug Approach: Design derivatives that mask the polar amine and amide groups, increasing lipophilicity to facilitate BBB transit. These prodrugs would then be cleaved by enzymes in the brain to release the active this compound. Progabide itself is an example of this principle.[9]

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of N-substituted or 2-substituted derivatives of this compound to identify modifications that improve potency and permeability while retaining selectivity.[22]

-

Peripheral Applications: If central activity cannot be achieved, its potential as a peripherally-restricted GABA agonist could be explored for conditions involving peripheral GABA receptors, such as certain types of visceral pain or inflammatory conditions.

Section 7: Conclusion

This compound represents a foundational GABA analogue whose full potential for neurological research remains to be characterized. While its physicochemical properties present a significant challenge for CNS drug development, it serves as an excellent model compound for a rigorous, multi-stage evaluation process. The technical guide presented here provides a logical, self-validating, and comprehensive pathway for characterizing such a compound. By systematically progressing from chemical synthesis through detailed in vitro pharmacology and carefully designed in vivo models, researchers can definitively elucidate the mechanism, confirm target engagement, and assess the therapeutic potential of novel GABAergic agents.

References

- Grantome. (n.d.). GABAergic compounds for treating drug addiction: Preclinical models.

- Benchchem. (n.d.). Comparative Analysis of 4-Amino-N-Substituted Butanamide Analogs as Modulators of GABAergic Neurotransmission.

-

El-Kashef, D., et al. (2022). Pharmacological Effect of GABA Analogues on GABA- ϱ 2 Receptors and Their Subtype Selectivity. Life (Basel), 12(1), 127. [Link]

- Patsnap Synapse. (2025). What are the preclinical assets being developed for GABAA?

-

Wikipedia. (n.d.). Gabamide. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor agonists. Retrieved from [Link]

-

Siegel, G.J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

Abd-El-Nasser, M., et al. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry, 136, 106561. [Link]

-

Fisher, J. L. (2019). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 24(10), 1993. [Link]

-

Scribd. (n.d.). GABA Analogues: Synthesis and Resolution. Retrieved from [Link]

-

ACS Publications. (n.d.). Design, Synthesis and Evaluation of Substituted Triarylnipecotic Acid Derivatives as GABA Uptake Inhibitors. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. Retrieved from [Link]

-

Mortensen, M., & Smart, T. G. (2006). Electrophysiology of ionotropic GABA receptors. Neuropharmacology, 50(1), 1-11. [Link]

-

CP Lab Safety. (n.d.). Gabamide Hydrochloride (this compound hydrochloride), 50 mg. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18615, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14333659, 2-Aminobutanamide hydrochloride. Retrieved from [Link]

-

Galván, E. J., & Tapia, R. (2021). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Revista de neurologia, 72(11), 389-398. [Link]

-

Patsnap. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride. Retrieved from [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). (S)-2-Aminobutanamide hydrochloride. Retrieved from [Link]

-

Miteva, S., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 125-130. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.

-

ResearchGate. (n.d.). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Retrieved from [Link]

-

Cook, J. M., et al. (2022). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. Pharmacological Reviews, 74(1), 1-43. [Link]

-

Wikipedia. (n.d.). GABA. Retrieved from [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

-

Alzheimer's Drug Discovery Foundation. (2021). Neuroprotective Properties of 4-Aminopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

Keogh, M. J., & Fink, J. K. (2014). The use of aminopyridines in neurological disorders. Journal of the neurological sciences, 347(1-2), 29-37. [Link]

-

YouTube. (2018). 2-Minute Neuroscience: GABA. Retrieved from [Link]

-

D'haese, P. F., & Haky, J. E. (2012). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. American Journal of Neuroradiology, 33(4), 598-604. [Link]

-

Peña, F., & Tapia, R. (2000). Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. Neuroscience, 101(3), 547-561. [Link]

-

Frontiers in Neuroscience. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of clinically approved antiseizure medications (ASMs). Retrieved from [Link]

-

Frontiers in Neurology. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). The putative mechanism of therapeutic action of 4-aminopyridine via blockade of potassium channels exposed by demyelination. Retrieved from [Link]

Sources

- 1. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. GABA receptor - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gabamide - Wikipedia [en.wikipedia.org]

- 10. This compound | C4H10N2O | CID 18615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound hydrochloride [chemicalbook.com]

- 13. calpaclab.com [calpaclab.com]

- 14. 4-AMINOBUTYRAMIDE, HYDROCHLORIDE | 13031-62-4 [chemicalbook.com]

- 15. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ane.pl [ane.pl]

- 19. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Aminobutanamides for Drug Development Professionals

Disclaimer: As of the latest available data, a solved crystal structure for 4-Aminobutanamide is not publicly accessible. This guide will utilize the detailed crystallographic data of its structural isomer, 2-Aminobutanamide hydrochloride , as a representative example to illustrate the principles of its crystal structure and molecular geometry. The methodologies and interpretations presented are standard for small organic molecules and are directly applicable to this compound should its crystal structure be determined in the future.

Introduction

Aminobutanamides are a class of small organic molecules with significant potential in medicinal chemistry. Their structural features, including an amide and an amine functional group, make them valuable precursors and pharmacophores in the development of various therapeutic agents. A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, as molecular geometry governs the interactions with biological targets. This guide provides a technical overview of the crystallographic and geometric properties of aminobutanamides, using 2-Aminobutanamide hydrochloride as a case study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the studied isomer, 2-Aminobutanamide hydrochloride, is presented below.

| Property | This compound | 2-Aminobutanamide hydrochloride |

| Molecular Formula | C4H10N2O | C4H11ClN2O |

| Molecular Weight | 102.14 g/mol | 138.59 g/mol [1] |

| CAS Number | 3251-08-9 | 89603-48-5[1] |

| Appearance | White crystalline solid | Colorless block crystals[2] |

Crystallographic Data of 2-Aminobutanamide Hydrochloride

The crystal structure of racemic 2-Aminobutanamide hydrochloride was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a precise model of the molecule's arrangement in the solid state.

| Parameter | Racemic 2-Aminobutanamide hydrochloride | (R)-2-Aminobutanamide hydrochloride |

| Chemical Formula | C4H11ClN2O | C4H11ClN2O |

| Crystal System | Monoclinic | Orthorhombic[2][3] |

| Space Group | P2₁/n | P2₁2₁2₁[2][3] |

| Unit Cell Dimensions | a = 4.8097(2) Åb = 19.4142(10) Åc = 7.8686(4) Åβ = 94.399(4)° | a = 4.9699(1) Åb = 7.5867(2) Åc = 17.3719(4) Å[2][3] |

| Unit Cell Volume (V) | 732.58(6) ų | 655.01(3) ų[2][3] |

| Molecules per Unit Cell (Z) | 4 | 4[2][3] |

| Temperature (T) | 297 K | 200 K[2][3] |

| R-factor (Rgt(F)) | 0.0438 | 0.0286[2][3] |

Molecular Geometry

The molecular geometry of 2-Aminobutanamide in its hydrochloride salt form reveals a typical zig-zag conformation of the carbon chain. In the structure of the (R)-enantiomer, the torsion angle between C1-C2-C3-C4 is 178.04(18)°, indicating a nearly planar arrangement of the carbon backbone[2]. The protonated amino group forms hydrogen bonds with two adjacent chloride ions and the amide group of a neighboring molecule[2]. The amide group itself is involved in hydrogen bonding, with bifurcated hydrogen bonds observed between the amide NH2 and chloride ions in similar structures[2]. These intermolecular interactions are crucial for the stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of 2-Aminobutanamide hydrochloride followed a standard single-crystal X-ray diffraction workflow.

Needle-shaped crystals of racemic 2-Aminobutanamide hydrochloride were obtained by dissolving approximately 10 mg of a racemic mixture of (R)- and (S)-2-aminobutanamide hydrochloride in 5 ml of methanol. The solution was left at room temperature, and crystals were harvested after five days[3]. For the enantiomerically pure (R)-2-aminobutanamide hydrochloride, commercially obtained compound was used, and suitable crystals were selected directly from the product[2].

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer[4]. The crystal is then irradiated with a monochromatic X-ray beam[4]. As the crystal is rotated, a diffraction pattern of regularly spaced reflections is produced and recorded by a detector[4].

The collected diffraction data, specifically the intensities and positions of the reflections, are processed. The phase problem is solved to generate an initial electron density map. For small molecules like aminobutanamides, direct methods are typically employed for this purpose[5]. An atomic model is then built into the electron density map. This model is subsequently refined using least-squares methods to improve the fit between the calculated and observed diffraction data[5]. The positions of hydrogen atoms on carbon are typically calculated geometrically, while those on heteroatoms like nitrogen can be located from a difference Fourier map and refined[2].

Visualizations

Caption: Workflow for determining the crystal structure of a small molecule.

Caption: The role of molecular geometry in the drug development pipeline.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of its isomer, 2-Aminobutanamide hydrochloride, provides a robust framework for understanding the structural characteristics of this class of molecules. The precise knowledge of atomic coordinates, bond lengths, bond angles, and intermolecular interactions, as revealed by X-ray crystallography, is indispensable for modern drug discovery. This data enables computational modeling, pharmacophore mapping, and the design of novel molecules with enhanced potency and selectivity for their biological targets. The experimental protocols and analytical logic detailed in this guide are fundamental to leveraging structural chemistry in the advancement of pharmaceutical research.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Aminobutanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-aminobutanamide. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide leverages high-quality spectral data from structurally analogous compounds, primarily γ-aminobutyric acid (GABA), to provide a robust and scientifically reasoned prediction of its NMR characteristics. This document is intended to serve as a valuable resource for researchers in chemistry and drug development by offering a foundational understanding of the expected spectral features of this compound, alongside a comprehensive overview of the principles and experimental protocols essential for its empirical study.

Introduction: The Significance of this compound and the Power of NMR

This compound, also known as γ-aminobutyramide or gabamide, is the amide derivative of the crucial inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structural similarity to GABA suggests potential biological activity and makes it a molecule of interest in neuroscience and pharmacology.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, ¹H and ¹³C NMR are indispensable tools for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the three methylene groups, the amine group, and the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in D₂O at 300 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~ 2.2 - 2.4 | Triplet | ~ 7.5 | Adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. Coupled to the two H-3 protons. |

| H-3 | ~ 1.8 - 2.0 | Quintet | ~ 7.5 | Situated between two methylene groups. Coupled to both H-2 and H-4 protons. |

| H-4 | ~ 2.8 - 3.0 | Triplet | ~ 7.5 | Adjacent to the electronegative amino group, resulting in a downfield shift. Coupled to the two H-3 protons. |

| -NH₂ (amine) | Variable, broad | Singlet | - | Protons on heteroatoms often exhibit broad signals and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |

| -CONH₂ (amide) | Variable, broad | Two Singlets | - | The two amide protons can be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two separate broad signals. Their chemical shifts are also highly dependent on experimental conditions. |

Note: The use of a protic solvent like D₂O will lead to the exchange of the amine and amide protons with deuterium, causing their signals to disappear from the spectrum. In an aprotic solvent like DMSO-d₆, these protons would be observable as broad singlets.

Predicted ¹³C NMR Spectral Data for this compound

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show four distinct signals, one for each of the unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in D₂O at 75 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 (C=O) | ~ 175 - 180 | The carbonyl carbon of the amide group is significantly deshielded and appears far downfield. |

| C-2 | ~ 35 - 40 | This methylene carbon is adjacent to the carbonyl group, causing a downfield shift. |

| C-3 | ~ 25 - 30 | The central methylene carbon, being further from the electron-withdrawing groups, is expected to be the most shielded of the aliphatic carbons. |

| C-4 | ~ 40 - 45 | This methylene carbon is bonded to the nitrogen of the amino group, resulting in a downfield shift. |

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of a small molecule like this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interfering signals from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For this compound, Deuterium Oxide (D₂O) is a good choice due to the polarity of the molecule. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option, particularly if observation of the amine and amide protons is desired.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution into the NMR tube to remove any particulate matter. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm. For organic solvents, tetramethylsilane (TMS) is the standard.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 300 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR spectra of small molecules.

The Causality Behind Experimental Choices

-

Choice of Deuterated Solvents: Deuterated solvents are used to avoid large, interfering signals from the solvent's protons in ¹H NMR. The deuterium nucleus also provides a "lock" signal for the spectrometer to stabilize the magnetic field, which is essential for high-resolution spectra.[1][2]

-

Proton Decoupling in ¹³C NMR: The low natural abundance of the ¹³C isotope and its relatively small gyromagnetic ratio result in low sensitivity. Furthermore, coupling between ¹³C and attached protons would split the signals into complex multiplets, further reducing the signal-to-noise ratio. Proton decoupling, a technique that irradiates the sample with a broad range of proton frequencies, collapses these multiplets into single, sharp peaks, significantly improving sensitivity and simplifying the spectrum.

-

2D NMR Experiments for Unambiguous Assignments: While 1D NMR provides essential information, complex molecules can have overlapping signals. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide unambiguous assignments. A COSY spectrum reveals which protons are coupled to each other (typically through three bonds), while an HSQC spectrum correlates each proton with the carbon it is directly attached to. For this compound, a COSY spectrum would show correlations between H-2 and H-3, and between H-3 and H-4. An HSQC spectrum would link the proton signals to their corresponding carbon signals.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a scientifically grounded prediction of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from structurally similar molecules and established principles of NMR spectroscopy, a detailed and reasoned analysis of the expected chemical shifts and coupling patterns has been presented. The included experimental protocols and workflow diagrams offer a practical framework for researchers seeking to obtain and interpret empirical NMR data for this and other small molecules. This guide underscores the predictive power of NMR spectroscopy and its central role in the characterization of novel compounds in chemical and pharmaceutical research.

References

Mass Spectrometry Analysis of 4-Aminobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract